- A metal-free multicomponent strategy for amidine synthesis, ChemRxiv, 2022, 1, 1-8

Cas no 941-55-9 (4-Methylbenzenesulfonyl azide -)

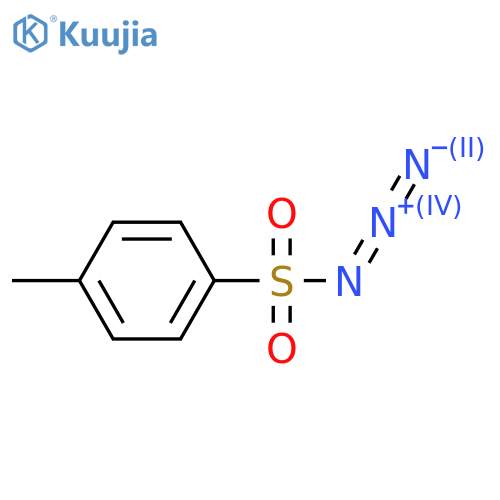

941-55-9 structure

Nome del prodotto:4-Methylbenzenesulfonyl azide -

Numero CAS:941-55-9

MF:C7H7N3O2S

MW:197.214379549026

MDL:MFCD00180767

CID:40366

PubChem ID:329763205

4-Methylbenzenesulfonyl azide - Proprietà chimiche e fisiche

Nomi e identificatori

-

- p-Toluenesulfonyl azide

- 4-methyl-benzenesulfonylazid

- Benzenesulfonylazide,4-methyl-

- P-TOLUENESULFONYL AZIDE OR 4-METHYLBENZENESULFONYL AZIDE

- 4-Methylbenzenesulfonyl azide

- Tosyl azide

- 4-Methylbenzenesulfonic acid azide

- p-Methylbenzenesulfonic acid azide

- diazonio-(4-methylphenyl)sulfonylazanide

- 4-Methylbenzenesulfonyl azide (ACI)

- p-Toluenesulfonyl azide (6CI, 7CI, 8CI)

- 4-Methylphenylsulfonyl azide

- 4-Toluenesulfonyl azide

- Azido-p-toluenesulfonic acid

- NSC 138649

- p-Methylbenzenesulfonyl azide

- p-Methylphenylsulfonyl azide

- p-Toluenesulfonazide

- p-Toluenesulfonic acid azide

- p-Tolylsulfonyl azide

- p-Tosyl azide

- Tosyl nitride

- para-toluene-sulfonylazide

- EINECS 213-381-5

- SCHEMBL137120

- NSC-138649

- Tosyl azide, 10% in toluene

- p-toluenesulphonyl azide

- p-toluenesulfonylazide

- 97F7BLE97S

- 941-55-9

- MFCD00180767

- J-524062

- 4-toluene sulphonyl azide

- p-toluene-sulfonylazide

- p-Toluenesulfonyl azide;4-Methylbenzenesulfonyl azide

- TOLUENESULFONAZIDE, P-

- 4-toluenesulphonyl azide

- p-tolylsulfonylazide

- para toluene sulfonyl azide

- p-toluene sulfonylazide

- EN300-73297

- NSC138649

- NS00040169

- p-Toluenesulfonyl azide (8CI)

- DB-008676

- Benzenesulfonyl azide, 4-methyl-

- 4-methyl-benzenesulfonyl azide

- para-toluene sulfonyl azide

- AS-37674

- 4-methylbenzene-1-sulfonyl azide

- toluene-p-sulphonyl azide

- N-diazo-4-methylbenzenesulfonamide

- p-toluene-sulfonyl azide

- AB04417

- DTXSID4061333

- doi:10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1

- DTXCID5048920

- UNII-97F7BLE97S

- AKOS009237058

- para-toluenesulfonylazide

- 10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1

- tosylazide

- Q1445465

- para-toluenesulfonyl azide

- 4-Methylbenzenesulfonyl azide -

-

- MDL: MFCD00180767

- Inchi: 1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3

- Chiave InChI: NDLIRBZKZSDGSO-UHFFFAOYSA-N

- Sorrisi: [N-]=[N+]=NS(C1C=CC(C)=CC=1)(=O)=O

Proprietà calcolate

- Massa esatta: 197.025898g/mol

- Carica superficiale: 0

- XLogP3: 2.8

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta legami ruotabili: 2

- Massa monoisotopica: 197.025898g/mol

- Massa monoisotopica: 197.025898g/mol

- Superficie polare topologica: 56.9Ų

- Conta atomi pesanti: 13

- Complessità: 305

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 1

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Cristalli bianchi

- Densità: ~0.90 g/mL at 20 °C

- Punto di ebollizione: °Cat760mmHg

- Punto di infiammabilità: Fahrenheit: 39,2 ° f

Celsius: 4 ° c - Indice di rifrazione: n20/D 1.502

- PSA: 92.27000

- LogP: 2.52756

- Solubilità: È disciolto nella maggior parte dei solventi organici ed è spesso usato in CH2Cl2, Et2O o EtOH.

- Colore/forma: 11-15 % (w/w) in toluene

4-Methylbenzenesulfonyl azide - Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H225-H300-H304-H315-H336-H361d-H373

- Dichiarazione di avvertimento: P210-P261-P264-P281-P301+P310-P331

- Numero di trasporto dei materiali pericolosi:UN1294 - class 3 - PG 2 - Toluene, solution

- WGK Germania:3

- Codice categoria di pericolo: 63-11-28-38-48/20-65-67

- Istruzioni di sicurezza: S16; S35

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:2-8°C

- Frasi di rischio:R5

4-Methylbenzenesulfonyl azide - Dati doganali

- CODICE SA:2929909090

- Dati doganali:

Codice doganale cinese:

2929909090Panoramica:

2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Methylbenzenesulfonyl azide - Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73297-2.5g |

4-methylbenzene-1-sulfonyl azide |

941-55-9 | 93% | 2.5g |

$161.0 | 2023-02-12 | |

| TRC | M236935-1g |

4-Methylbenzenesulfonyl Azide |

941-55-9 | 1g |

$ 115.00 | 2022-06-04 | ||

| abcr | AB493571-5 g |

p-Toluenesulfonyl azide, 30% in toluene; . |

941-55-9 | 30% | 5g |

€96.10 | 2023-06-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P39900-25g |

P-Toluenesulfonyl Azide |

941-55-9 | 25g |

¥78.0 | 2021-09-08 | ||

| Enamine | EN300-73297-1.0g |

4-methylbenzene-1-sulfonyl azide |

941-55-9 | 93% | 1.0g |

$152.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-5g |

4-Methylbenzenesulfonyl azide - |

941-55-9 | 75%w/w in Ethyl acetate | 5g |

¥41.0 | 2023-09-01 | |

| OTAVAchemicals | 2447640-50MG |

4-methylbenzene-1-sulfonyl azide |

941-55-9 | 95% | 50MG |

$29 | 2023-07-03 | |

| OTAVAchemicals | 2447640-100MG |

4-methylbenzene-1-sulfonyl azide |

941-55-9 | 95% | 100MG |

$52 | 2023-07-03 | |

| abcr | AB493571-100 g |

p-Toluenesulfonyl azide, 30% in toluene; . |

941-55-9 | 30% | 100g |

€527.70 | 2023-06-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-100g |

4-Methylbenzenesulfonyl azide - |

941-55-9 | 75%w/w in Ethyl acetate | 100g |

¥288.0 | 2022-06-10 |

4-Methylbenzenesulfonyl azide - Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2.5 h, 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2 h, rt

Riferimento

- Cooperative Lewis Acid-1,2,3-Triazolium-Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to Diaminoamides, Angewandte Chemie, 2023, 62(36),

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetonitrile ; 3 min, rt; 3 h, 25 °C

Riferimento

- Modified oligonucleotides activating RNAse H for use in therapy and diagnosis, Russian Federation, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Ethanol ; cooled; 15 min, cooled; 18 h, rt; 2 h, 35 °C; 3 h, 50 °C

Riferimento

- 1,2,3-Thiadiazole-sulfil(sulfone)imine heterocyclic derivatives as insecticides and fungicides and their preparation, agricultural compositions and use in the treatment of insects and fungal infection, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C

Riferimento

- A switch to vinylogous reactivity of vinyl diazo esters for the C-H allylation of benzamides by merging cobalt and photoredox catalysis, Chemical Communications (Cambridge, 2022, 58(100), 13967-13970

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 20 min, rt

Riferimento

- Product-Derived Bimetallic Palladium Complex Catalyzes Direct Carbonylation of Sulfonylazides, Angewandte Chemie, 2016, 55(18), 5545-5549

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; cooled; 4 h, rt

Riferimento

- Caged cyclopropenes for controlling bioorthogonal reactivity, Organic & Biomolecular Chemistry, 2018, 16(22), 4081-4085

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; rt

Riferimento

- Preparation of a Library of Poly(N-sulfonylimidates) by Cu-Catalyzed Multicomponent Polymerization, ACS Macro Letters, 2014, 3(8), 791-794

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C

Riferimento

- Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of Cyclopentylamines, Angewandte Chemie, 2011, 50(50), 12075-12079

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C; 3 h, rt

Riferimento

- 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion: a one pot domino approach in a three component coupling, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2.5 h, 0 °C

Riferimento

- Metal-Free Multicomponent Strategy for Amidine Synthesis, Journal of the American Chemical Society, 2022, 144(45), 20672-20679

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C

Riferimento

- Formal Homo-Nazarov and Other Cyclization Reactions of Activated Cyclopropanes, Chemistry - A European Journal, 2011, 17(51), 14527-14538

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 2.5 h, 0 °C

Riferimento

- Catalyst-free, scalable heterocyclic flow photocyclopropanation, Green Chemistry, 2021, 23(17), 6366-6372

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water

Riferimento

- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Isopropanol , Water ; 1 h, rt

Riferimento

- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C; 3 h, rt

Riferimento

- A three component 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion, Chemical Communications (Cambridge, 2023, 59(40), 6076-6079

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; cooled; 25 °C; 4 h, 25 °C

Riferimento

- High efficiency catalytic synthesis of N-sulfonyltriazole in aqueous phase by copper sulfate/substituted thiourea, Gaodeng Xuexiao Huaxue Xuebao, 2019, 40(5), 927-931

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; rt; 2 h, reflux

Riferimento

- Synthesis and Reactivity of 5-Heterotruxenes Containing Sulfur or Nitrogen as the Heteroatom, Journal of Organic Chemistry, 2019, 84(18), 11553-11561

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water

Riferimento

- p-Toluenesulfonyl azide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-9

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 3 h, 0 °C

Riferimento

- Ambruticins: Tetrahydropyran ring formation and total synthesis, Organic & Biomolecular Chemistry, 2021, 19(28), 6210-6215

4-Methylbenzenesulfonyl azide - Preparation Products

4-Methylbenzenesulfonyl azide - Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:941-55-9)4-Methylbenzenesulfonyl azide -

Numero d'ordine:A1211736

Stato delle scorte:in Stock/in Stock/in Stock/in Stock/in Stock

Quantità:100g/250g/500g/1000g/25g

Purezza:99%/99%/99%/99%/99%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:57

Prezzo ($):307.0/614.0/1074.0/1880.0/249.0

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:941-55-9)

Numero d'ordine:SFD695

Stato delle scorte:in Stock

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01

Prezzo ($):

4-Methylbenzenesulfonyl azide - Letteratura correlata

-

Elaine Tarrant,Claire V. O'Brien,Stuart G. Collins RSC Adv. 2016 6 31202

-

Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654

-

3. Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogenHai-Shan Dang,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1996 1493

-

Haopeng Xu,Chao Pi,Yangjie Wu,Xiuling Cui New J. Chem. 2022 46 2239

-

Ze Zhang,Zi-Bin Tan,Chun-Yan Hong,De-Cheng Wu,Ye-Zi You Polym. Chem. 2016 7 1468

941-55-9 (4-Methylbenzenesulfonyl azide -) Prodotti correlati

- 138-38-5(4-ethylbenzene-1-sulfonamide)

- 88-19-7(O-Toluenesulfonamide)

- 80-39-7(N-Ethyl-P-toluenesulfonamide)

- 402-46-0(4-fluorobenzene-1-sulfonamide)

- 98-10-2(Benzenesulfonamide)

- 80-17-1(Benzenesulfonyl Hydrazide)

- 138-41-0(Carzenide)

- 63-74-1(Sulfanilamide)

- 70-55-3(4-methylbenzene-1-sulfonamide)

- 98-18-0(M-aminobenzenesulfonamide)

Fornitori consigliati

atkchemica

(CAS:941-55-9)4-Methylbenzenesulfonyl azide -

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:941-55-9)Tosyl azide

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta